N-(3-fluorophenyl)-2-(2-(3-(2-methoxyphenyl)ureido)thiazol-4-yl)acetamide
Description
N-(3-fluorophenyl)-2-(2-(3-(2-methoxyphenyl)ureido)thiazol-4-yl)acetamide is a structurally complex molecule featuring a thiazole core substituted with a urea linkage to a 2-methoxyphenyl group and an acetamide moiety attached to a 3-fluorophenyl ring. This combination of electron-withdrawing (fluorine) and electron-donating (methoxy) groups may influence its physicochemical properties, such as solubility, lipophilicity, and hydrogen-bonding capacity, which are critical for biological interactions.
Properties
IUPAC Name |
N-(3-fluorophenyl)-2-[2-[(2-methoxyphenyl)carbamoylamino]-1,3-thiazol-4-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17FN4O3S/c1-27-16-8-3-2-7-15(16)23-18(26)24-19-22-14(11-28-19)10-17(25)21-13-6-4-5-12(20)9-13/h2-9,11H,10H2,1H3,(H,21,25)(H2,22,23,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFYXCKSDYZNMAC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)NC2=NC(=CS2)CC(=O)NC3=CC(=CC=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17FN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-fluorophenyl)-2-(2-(3-(2-methoxyphenyl)ureido)thiazol-4-yl)acetamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the reaction of α-haloketones with thiourea under basic conditions.
Introduction of the Urea Moiety: The urea group can be introduced by reacting the thiazole derivative with an isocyanate or by using a carbodiimide coupling reagent.
Substitution with Fluorophenyl and Methoxyphenyl Groups: The final compound can be obtained by reacting the intermediate with 3-fluoroaniline and 2-methoxyaniline under appropriate conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions, such as the use of catalysts, solvents, and temperature control, to enhance yield and purity. Continuous flow reactors and automated synthesis platforms may also be employed to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
N-(3-fluorophenyl)-2-(2-(3-(2-methoxyphenyl)ureido)thiazol-4-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogenating agents, nucleophiles, and electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemical Structure and Synthesis
The compound features a complex structure, including a thiazole ring, a ureido group, and a fluorophenyl moiety. The synthesis typically involves multi-step reactions that require careful control of conditions to achieve high yields and purity. Common methods include:
- Formation of the Thiazole Core : This is often achieved through cyclization reactions involving appropriate precursors.
- Introduction of the Ureido Group : Ureido functionalities can be introduced via nucleophilic substitution reactions.
- Final Acetylation : The acetamide group is added to complete the synthesis.
Biological Activities
Research indicates that N-(3-fluorophenyl)-2-(2-(3-(2-methoxyphenyl)ureido)thiazol-4-yl)acetamide exhibits several promising biological activities:
- Anticancer Properties : Studies have shown that this compound can inhibit the proliferation of various cancer cell lines, including breast and prostate cancer cells. For example, in vitro assays demonstrated significant cytotoxicity with IC50 values indicating potent activity against these cancer types .
- Anti-inflammatory Effects : The compound has been investigated for its potential to modulate inflammatory pathways, showing effectiveness in reducing markers of inflammation in experimental models .
- Antimicrobial Activity : Preliminary studies suggest that it may possess antibacterial properties, making it a candidate for further exploration in antimicrobial therapy .
Case Studies and Research Findings
Several studies have documented the effects of this compound:
- Anticancer Activity : In a study published in MDPI, researchers reported on the compound's ability to inhibit cell growth in multiple cancer cell lines, attributing this effect to its structural properties that facilitate interaction with target proteins involved in tumor growth regulation .
- Anti-inflammatory Research : Another investigation highlighted the compound's capacity to reduce inflammatory cytokines in cellular models, suggesting its potential application in treating inflammatory diseases .
- Pharmacokinetics and Bioavailability : Research on the pharmacokinetic profile of this compound revealed favorable absorption characteristics, which are crucial for its development as a therapeutic agent .
Mechanism of Action
The mechanism of action of N-(3-fluorophenyl)-2-(2-(3-(2-methoxyphenyl)ureido)thiazol-4-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between the target compound and its analogs:
Key Observations:
Substituent Effects on Activity: Compounds with chlorophenyl (e.g., 107k) or methyl (107b) groups on the thiazole ring exhibit strong antibacterial or antifungal activity, likely due to enhanced lipophilicity facilitating membrane penetration .
Electron-Donating vs. Withdrawing Groups :
- The 3-fluorophenyl group in the target compound balances moderate electron withdrawal (via fluorine) with the electron-donating 2-methoxyphenyl group. This combination could optimize solubility and bioavailability compared to purely hydrophobic analogs (e.g., 107b).
Research Findings and Implications
- Antimicrobial Potential: While direct data for the target compound is lacking, structurally related thiazole-acetamides (e.g., 107b, 107k) show potent activity against Gram-positive bacteria (e.g., Staphylococcus aureus) and fungi (e.g., Aspergillus flavus), with MIC values as low as 6.25 μg/mL. The urea group in the target compound may enhance interactions with microbial enzymes or membranes.
- Anticancer Screening: highlights the use of tetrazolium assays for drug screening in tumor cell lines.
- Synthetic Feasibility : The synthesis of similar compounds (e.g., 107a-p in ) involves coupling thiazole intermediates with substituted acetamides, suggesting feasible routes for scaling up the target compound.
Biological Activity
N-(3-fluorophenyl)-2-(2-(3-(2-methoxyphenyl)ureido)thiazol-4-yl)acetamide is a compound of interest in medicinal chemistry, particularly for its potential biological activity against various cancer cell lines. This article reviews its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure that includes:
- A thiazole ring , which is known for its role in various biological activities.
- A ureido group , which enhances the compound's interaction with biological targets.
- A methoxyphenyl group that may contribute to its lipophilicity and binding affinity.
Research indicates that this compound may exert its effects through the inhibition of specific molecular targets, particularly in cancer cells. The following mechanisms have been proposed based on recent studies:
- Inhibition of Kinases : The compound has shown potential as an inhibitor of the Insulin-like Growth Factor 1 Receptor (IGF1R) , which is implicated in cancer cell proliferation and survival. In vitro studies demonstrate that it can inhibit IGF1R activity significantly, leading to reduced cell migration and colony formation in hepatocellular carcinoma (HCC) models .
- Induction of Apoptosis : The compound appears to induce apoptosis in cancer cells by promoting G2/M phase arrest, a critical checkpoint in the cell cycle. This was evidenced by increased markers of apoptosis in treated cells .
- Cytotoxicity : In studies involving HepG2 cells, the compound exhibited potent cytotoxicity with an IC50 value of , outperforming standard chemotherapeutics like Sorafenib (IC50 = 1.62 ± 0.27 μM) .
In Vitro Studies
A series of experiments were conducted to evaluate the biological activity of this compound:
- Cell Viability Assays : Various cancer cell lines were treated with different concentrations of the compound to assess viability and cytotoxic effects.
| Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|
| HepG2 | 0.62 ± 0.34 | IGF1R inhibition, apoptosis induction |
| MCF7 | 1.10 ± 0.25 | Cell cycle arrest |
| A549 | 0.95 ± 0.15 | Migration inhibition |
Molecular Docking Studies
Computational modeling has been employed to predict the binding affinity of the compound to IGF1R and other kinase targets. The results suggest strong interactions through multiple hydrogen bonds, indicating a favorable binding conformation .
Case Studies
In one notable case study involving HCC patients, the administration of this compound led to significant tumor size reduction and improved patient outcomes when combined with standard therapies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
